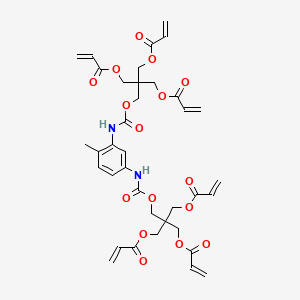![molecular formula C11H7N3O B14172337 Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one CAS No. 923012-49-1](/img/structure/B14172337.png)
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system that includes a pyridine ring and a naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminopyridine with suitable diketones or β-ketoesters can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production, especially for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different chemical properties and biological activities.
Uniqueness
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure and the position of the nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and development.
Propriétés
Numéro CAS |
923012-49-1 |
|---|---|
Formule moléculaire |
C11H7N3O |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
5H-pyrido[3,4-c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C11H7N3O/c15-11-8-6-12-5-3-7(8)10-9(14-11)2-1-4-13-10/h1-6H,(H,14,15) |
Clé InChI |
FSABQAYIAYDFOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=NC=C3)C(=O)N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

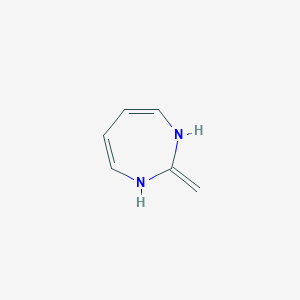
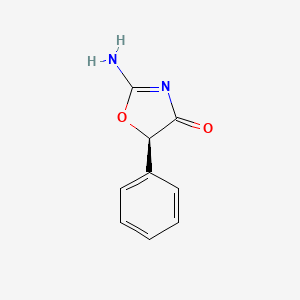
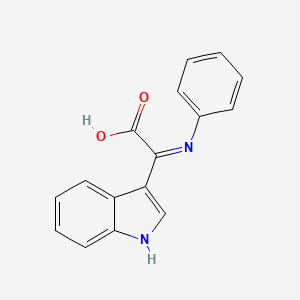
![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)
![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)
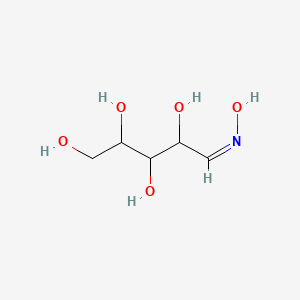
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
